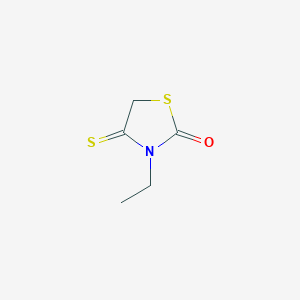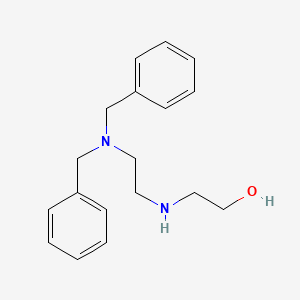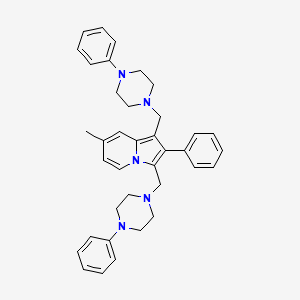
3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl derivatives . Another method involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .
化学反应分析
Types of Reactions: 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones.
科学研究应用
3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, leading to its neuroprotective and anti-diabetic effects . Additionally, it can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
相似化合物的比较
- 4-Oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid
- 2-Methylidene-1,3-thiazolidin-4-one
- 5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives
Uniqueness: 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, make it a highly valuable compound in scientific research and drug development .
属性
CAS 编号 |
63114-61-4 |
|---|---|
分子式 |
C5H7NOS2 |
分子量 |
161.3 g/mol |
IUPAC 名称 |
3-ethyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NOS2/c1-2-6-4(8)3-9-5(6)7/h2-3H2,1H3 |
InChI 键 |
AYIRFLKDGXPLOX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=S)CSC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B13941672.png)









![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)
